molecular formula C8H12O B14409414 (1S,5R)-5-Ethenylcyclohex-2-en-1-ol CAS No. 81457-32-1

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol

Katalognummer: B14409414
CAS-Nummer: 81457-32-1
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: KZVQCNDPDHJRDG-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a cyclohexenone derivative, using chiral catalysts. For example, the reduction of 5-ethenylcyclohex-2-enone with a chiral borane reagent can yield the desired enantiomer with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts, such as palladium or rhodium, under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1S,5R)-5-Ethenylcyclohex-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals, including potential drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,5S)-5-Ethenylcyclohex-2-en-1-ol: The enantiomer of (1S,5R)-5-Ethenylcyclohex-2-en-1-ol, with similar chemical properties but different biological activities.

    5-Ethenylcyclohex-2-en-1-one: A related compound with a ketone group instead of a hydroxyl group.

    5-Ethenylcyclohexanol: A saturated analog with a hydroxyl group but no double bond in the ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent .

Eigenschaften

CAS-Nummer

81457-32-1

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

(1S,5R)-5-ethenylcyclohex-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2-3,5,7-9H,1,4,6H2/t7-,8-/m1/s1

InChI-Schlüssel

KZVQCNDPDHJRDG-HTQZYQBOSA-N

Isomerische SMILES

C=C[C@@H]1CC=C[C@H](C1)O

Kanonische SMILES

C=CC1CC=CC(C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.